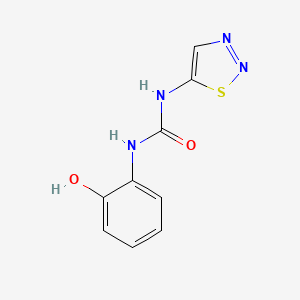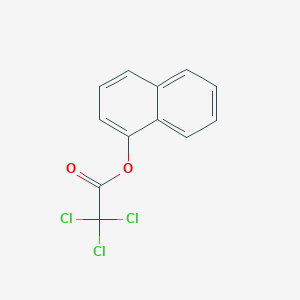
Naphthalen-1-yl 2,2,2-trichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and trichloroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,2,2-trichloroacetate typically involves the esterification of naphthalen-1-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the reaction. The reaction conditions often include heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl 2,2,2-trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of naphthalen-1-ol and trichloroacetic acid.
Reduction: The trichloroacetate moiety can be reduced to form dichloroacetate or monochloroacetate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Naphthalen-1-ol and trichloroacetic acid.
Reduction: Naphthalen-1-yl dichloroacetate or naphthalen-1-yl monochloroacetate.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Naphthalen-1-yl 2,2,2-trichloroacetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trichloroacetate moiety can also undergo metabolic transformations, producing reactive intermediates that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-yl acetate: Similar structure but lacks the trichloroacetate group.
Naphthalen-1-yl dichloroacetate: Contains two chlorine atoms instead of three.
Naphthalen-1-yl monochloroacetate: Contains one chlorine atom instead of three.
Uniqueness
Naphthalen-1-yl 2,2,2-trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications where specific reactivity or biological effects are desired.
Eigenschaften
Molekularformel |
C12H7Cl3O2 |
|---|---|
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
naphthalen-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
APBYRRAYIFRPOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


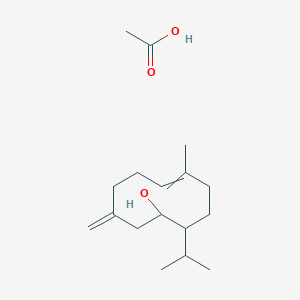

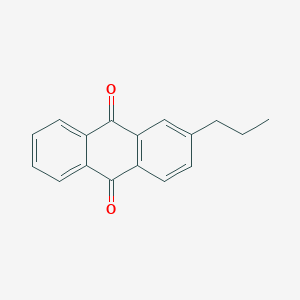
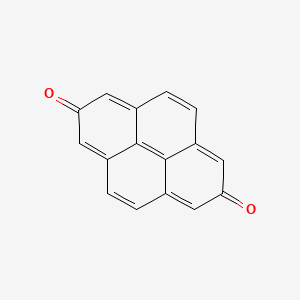
methanone](/img/structure/B14490544.png)

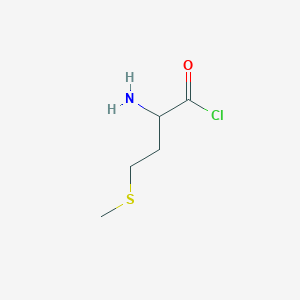
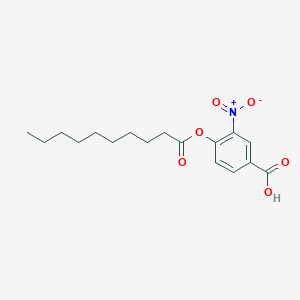


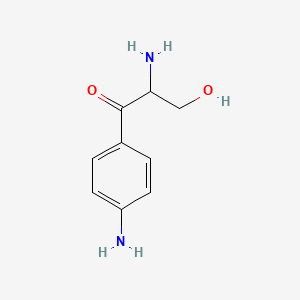
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)

